1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

Description

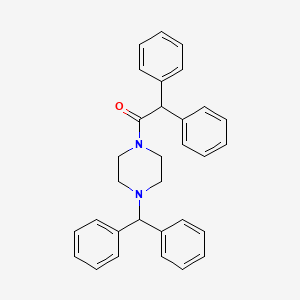

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine nitrogen and a 2,2-diphenylethanone moiety. The compound is often studied in pharmaceutical chemistry for its structural similarity to dopamine receptor ligands and antipsychotic agents .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGAFWNGMQIIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound may have multiple targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it’s likely that this compound affects multiple pathways.

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of the piperazine ring, which is known to enhance solubility and absorption.

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity, suggesting that this compound may have multiple effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 460.62

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one vary with different dosages in animal models

Biological Activity

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, a compound with the molecular formula , is notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a piperazine ring substituted with diphenylmethyl and diphenylethanone moieties. Its structure contributes to its interaction with various biological targets.

- Serotonin Receptor Antagonism : The compound acts as an antagonist at the 5-HT_7 serotonin receptor, which is implicated in various neuropsychiatric disorders. This antagonism may lead to anxiolytic and antidepressant effects, making it a candidate for further research in mood disorders .

- Cardiovascular Effects : Studies have indicated that related compounds exhibit inotropic and vasodilatory effects. For instance, analogs of this compound demonstrated significant cardiac activity in isolated heart models, suggesting potential applications in cardiovascular therapies .

- Analgesic Properties : Research has shown that derivatives of the compound possess analgesic properties comparable to morphine. This suggests a possible role in pain management therapies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives.

Case Study 1: Inotropic Effects

A study involving the administration of related compounds in anesthetized dogs revealed that these agents produced significant inotropic effects, enhancing cardiac output. The vasodilatory response was more pronounced with certain analogs, indicating the potential for therapeutic applications in heart failure management .

Case Study 2: Analgesic Activity

In a comparative study of analgesic activities among piperazine derivatives, the most active compounds were found to exhibit effects similar to those of traditional opioids. This positions them as potential alternatives for pain management with possibly lower side effects .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural analogs and their substituent differences:

Key Observations :

- Lipophilicity : The target compound exhibits higher lipophilicity (logP ~6.2 estimated) compared to analogs like (logP ~4.8) due to additional phenyl groups .

- Receptor Binding : compounds show selective binding to dopamine D₃ receptors, whereas the target compound’s bulky diphenyl groups may favor serotonin receptor interactions .

- Synthetic Utility : The nitro and methoxy groups in enhance photostability, contrasting with the target compound’s electron-rich diphenylmethyl group, which may limit stability under UV light .

Pharmacological and Physicochemical Data

Notes:

- The target compound’s low solubility and high melting point reflect strong intermolecular π-π stacking due to diphenyl groups .

- derivatives achieve nanomolar affinity for D₃ receptors via indolinyl substitution, while the target compound’s affinity is weaker, suggesting steric hindrance from diphenylethanone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and ketone precursors. For example, a two-step procedure may involve (1) forming the piperazinyl intermediate via Buchwald-Hartwig amination under palladium catalysis, followed by (2) Friedel-Crafts acylation to introduce the diphenylethanone moiety. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) approaches to maximize yield . Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Prioritize the following analyses:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

- Structural confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) to verify substituent positions and Fourier-transform infrared spectroscopy (FTIR) for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹) .

- Solubility : Use the shake-flask method in solvents like DMSO, methanol, or PBS (pH 7.4) for biological assays .

Q. What are the critical stability considerations for long-term storage of this compound?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for piperazine ring oxidation or ketone reduction using mass spectrometry .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound in CNS disorders?

- Methodological Answer : Screen for receptor binding affinity (e.g., dopamine D2/D3, serotonin 5-HT1A) using radioligand displacement assays. For functional activity, employ cAMP accumulation or calcium flux assays in transfected HEK293 cells. Cross-validate results with behavioral models (e.g., rotarod tests for motor coordination) in rodents, ensuring dose-response alignment with in vitro IC₅₀ values .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the diphenylmethyl-piperazinyl scaffold?

- Methodological Answer : Systematically modify substituents:

- Piperazine ring : Introduce methyl or fluorine groups at the N-position to enhance metabolic stability .

- Diphenyl groups : Replace phenyl rings with heteroaromatic systems (e.g., pyridine) to modulate lipophilicity. Assess changes via logP measurements and parallel artificial membrane permeability assays (PAMPA) .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by free-energy perturbation (FEP) calculations for affinity optimization .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Replicate experiments using standardized protocols (e.g., CLIA-compliant labs) and orthogonal assays (e.g., SPR for binding kinetics vs. functional assays). Perform meta-analyses of published data to identify confounding variables (e.g., enantiomeric purity, solvent artifacts) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in bulk samples?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for impurity profiling. For chiral purity, use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases. Quantify genotoxic impurities (e.g., nitrosoamines) via LC-MS/MS with a detection limit ≤ 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.